molecular formula C20H18N2O3S B061871 5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione CAS No. 195604-21-8

5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione

Cat. No. B061871
M. Wt: 366.4 g/mol
InChI Key: FTRMOJIRMFXZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione, also known as PPARγ agonist, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation.

Mechanism Of Action

5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dioneγ agonist acts on peroxisome proliferator-activated receptor gamma (5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dioneγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Binding of 5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dioneγ agonist to 5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dioneγ receptor leads to the activation of downstream signaling pathways, resulting in improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth.

Biochemical And Physiological Effects

5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dioneγ agonist has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, reduced inflammation, inhibition of cancer cell growth, and potential neuroprotective effects. It has also been shown to improve lipid metabolism and reduce the risk of cardiovascular diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dioneγ agonist in lab experiments is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential fully.

Future Directions

There are several future directions for 5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dioneγ agonist research, including the development of more potent and selective agonists, the identification of new therapeutic applications, and the investigation of its potential neuroprotective effects. Further research is also needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dioneγ agonist can be synthesized using different methods, including the reaction of 1-phenylcyclopropanecarboxylic acid with thionyl chloride to form 1-phenylcyclopropanecarbonyl chloride, which is then reacted with 4-aminobenzyl alcohol to form the intermediate compound. The intermediate compound is then reacted with thiazolidinedione to form the final product, 5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dioneγ agonist.

Scientific Research Applications

5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dioneγ agonist has been extensively studied for its therapeutic potential in various diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. It has also been studied for its potential application in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

195604-21-8

Product Name

5-(4-(1-Phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenyl]-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C20H18N2O3S/c23-17-16(26-19(25)22-17)12-13-6-8-15(9-7-13)21-18(24)20(10-11-20)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,24)(H,22,23,25)

InChI Key

FTRMOJIRMFXZJV-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

synonyms

5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione
DN 108
DN-108

Origin of Product

United States

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